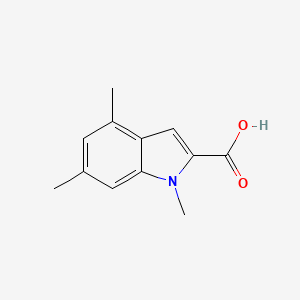

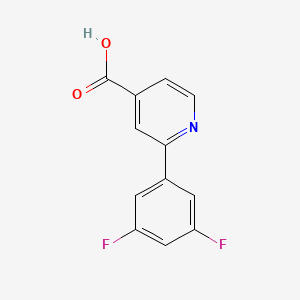

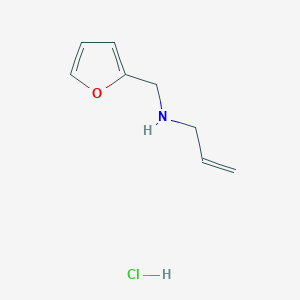

![molecular formula C14H16F6N2 B6361640 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane CAS No. 1240566-28-2](/img/structure/B6361640.png)

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound seems to be related to the family of (thio)urea derivatives, which have been used extensively as organocatalysts in organic chemistry . One of the key features of these compounds is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Synthesis Analysis

While specific synthesis information for “1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane” was not found, there are related compounds that have been synthesized. For instance, (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol has been produced via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .科学研究应用

Production of Enantiomerically Enriched Intermediates

The compound is used in the production of enantiomerically enriched intermediates via whole-cell biocatalyst . The ratio of substrate to catalyst (S/C) is a prime target for the application of asymmetric production of these intermediates . The use of a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition has been shown to increase the S/C, leading to high production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) .

Pharmaceutical Synthesis

The optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has been shown to be versatile in pharmaceutical synthesis . For example, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists , and (S)-3,5-BTPE is a crucial intermediate of lipid-lowering agent .

Promoting Organic Transformations

The 3,5-bis(trifluoromethyl)phenyl motif of the compound is used ubiquitously in H-bond catalysts, promoting organic transformations .

Chemical Derivatization of Amino-Functionalized Model Surfaces

3,5-Bis(trifluoromethyl)phenyl isocyanate, a derivative of the compound, is used in chemical derivatization of amino-functionalized model surfaces .

Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts

The compound is also used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts via an exothermic reaction with 4-pyrrolidinopyridine .

Synthesis of Antanacathartic Drugs

®-[3,5-bis(trifluoromethyl)phenyl]ethanol [®-3,5-BTPE], a derivative of the compound, is an important intermediate in the synthesis of the antanacathartic drugs aprepitant, rolapitant, and fosaprepitant . These drugs function as NK-1 receptor antagonists and are used for the treatment of chemotherapy-induced nausea and vomiting .

Growth Inhibitors of Drug-Resistant Bacteria

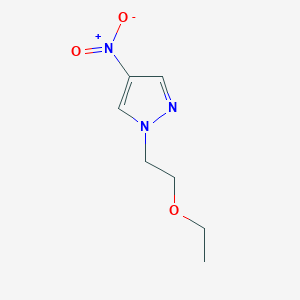

Pyrazole derivatives of the compound have been synthesized and found to be potent growth inhibitors of drug-resistant bacteria . These compounds are particularly effective against planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Some of these compounds are also potent against MRSA persisters and S. aureus biofilms .

未来方向

作用机制

Target of Action

Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry .

Mode of Action

Related compounds, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, are known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Related compounds have been used extensively in promoting organic transformations .

属性

IUPAC Name |

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F6N2/c15-13(16,17)11-6-10(7-12(8-11)14(18,19)20)9-22-4-1-2-21-3-5-22/h6-8,21H,1-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBIDGDFZMZSCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361620.png)

![4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361628.png)

![4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361646.png)

![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B6361654.png)